molecular formula C13H14N4O2S B5284189 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE

1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE

Cat. No.: B5284189
M. Wt: 290.34 g/mol
InChI Key: BNOSIRPUODIZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazoles and pyrazoles This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrazole ring, and a sulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE typically involves multiple steps. One common method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit into the active site of certain enzymes, inhibiting their activity by forming stable complexes . This inhibition can disrupt various biochemical processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE is unique due to its combined benzimidazole and pyrazole rings, along with the sulfonyl group

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-16-9-11(8-14-16)20(18,19)17-10(2)15-12-6-4-5-7-13(12)17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOSIRPUODIZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.